molecular formula C17H22N2O3 B15110884 5-(2-Furyl)-2-{[(4-piperidylmethyl)amino]methylene}cyclohexane-1,3-dione

5-(2-Furyl)-2-{[(4-piperidylmethyl)amino]methylene}cyclohexane-1,3-dione

Cat. No.: B15110884
M. Wt: 302.37 g/mol
InChI Key: SFDKOQRAGKIKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Furyl)-2-{[(4-piperidylmethyl)amino]methylene}cyclohexane-1,3-dione is a complex organic compound that features a furan ring, a piperidine moiety, and a cyclohexane-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Furyl)-2-{[(4-piperidylmethyl)amino]methylene}cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method includes:

    Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions.

    Formation of the Cyclohexane-1,3-dione Core: This step involves aldol condensation reactions to form the cyclohexane-1,3-dione structure.

    Final Coupling: The final step involves coupling the furan ring, piperidine moiety, and cyclohexane-1,3-dione core under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, particularly at the cyclohexane-1,3-dione core.

    Substitution: The piperidine moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation Products: Various oxidized derivatives of the furan ring.

    Reduction Products: Reduced forms of the cyclohexane-1,3-dione core.

    Substitution Products: Functionalized derivatives of the piperidine moiety.

Scientific Research Applications

5-(2-Furyl)-2-{[(4-piperidylmethyl)amino]methylene}cyclohexane-1,3-dione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Furyl)-2-{[(4-piperidylmethyl)amino]methylene}cyclohexane-1,3-dione involves its interaction with specific molecular targets. The furan ring and piperidine moiety are key functional groups that interact with enzymes and receptors, modulating their activity. The cyclohexane-1,3-dione core plays a crucial role in stabilizing the compound and facilitating its interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Furyl)-2-{[(4-morpholinylmethyl)amino]methylene}cyclohexane-1,3-dione
  • 5-(2-Thienyl)-2-{[(4-piperidylmethyl)amino]methylene}cyclohexane-1,3-dione
  • 5-(2-Pyridyl)-2-{[(4-piperidylmethyl)amino]methylene}cyclohexane-1,3-dione

Uniqueness

5-(2-Furyl)-2-{[(4-piperidylmethyl)amino]methylene}cyclohexane-1,3-dione is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds that may have different heterocyclic rings, such as thiophene or pyridine, leading to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

5-(furan-2-yl)-3-hydroxy-2-(piperidin-4-ylmethyliminomethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C17H22N2O3/c20-15-8-13(17-2-1-7-22-17)9-16(21)14(15)11-19-10-12-3-5-18-6-4-12/h1-2,7,11-13,18,20H,3-6,8-10H2

InChI Key

SFDKOQRAGKIKDM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN=CC2=C(CC(CC2=O)C3=CC=CO3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.